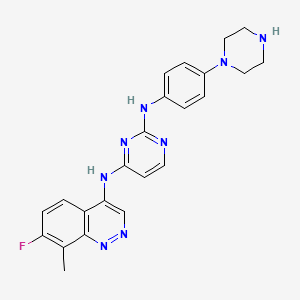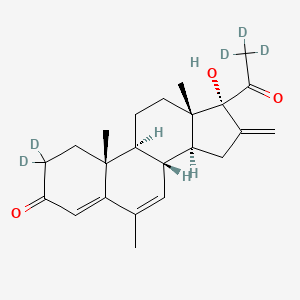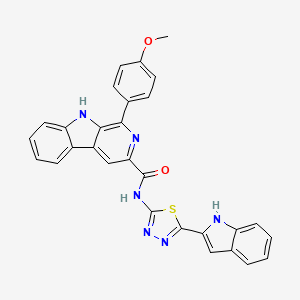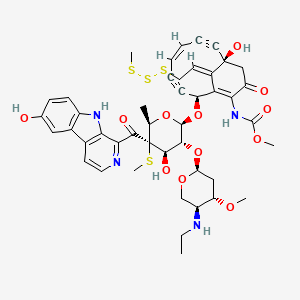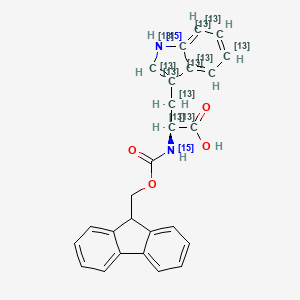
Atr-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atr-IN-13 is a potent inhibitor of Ataxia Telangiectasia and Rad3-related kinases, with an inhibitory concentration of 50 percent at 2 nanomolar . This compound is primarily used in the study of diseases mediated by Ataxia Telangiectasia and Rad3-related kinases, such as proliferative diseases and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Atr-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Atr-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of Ataxia Telangiectasia and Rad3-related kinase inhibition and to develop new inhibitors.
Biology: Used to investigate the role of Ataxia Telangiectasia and Rad3-related kinases in cellular processes such as DNA repair and replication.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative diseases by inhibiting Ataxia Telangiectasia and Rad3-related kinase activity.
Industry: Used in the development of diagnostic assays and screening tools for Ataxia Telangiectasia and Rad3-related kinase-related diseases.
Mecanismo De Acción
Atr-IN-13 exerts its effects by specifically inhibiting the activity of Ataxia Telangiectasia and Rad3-related kinases . These kinases play a crucial role in the DNA damage response pathway, particularly in the protection of stalled replication forks . By inhibiting Ataxia Telangiectasia and Rad3-related kinases, this compound disrupts the DNA damage response, leading to increased replication stress and cell death in cancer cells . This mechanism makes this compound a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C24H24FN9O |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(3R)-4-[7-[1-(5-fluoropyridin-3-yl)-3,5-dimethylpyrazol-4-yl]-3-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-3-methylmorpholine |
InChI |
InChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1 |
Clave InChI |
SQYGYXGOJYZQEI-CQSZACIVSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
SMILES canónico |
CC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


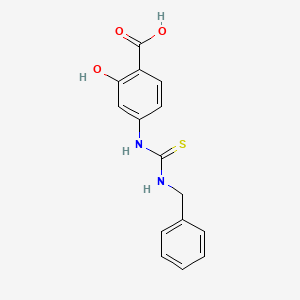
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)


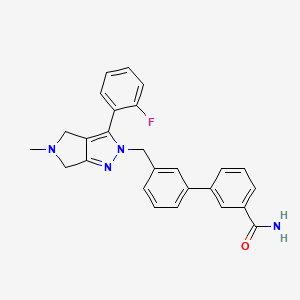
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
